molecular formula C19H15N3S B11596909 5-Methyl-6-(thiophen-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline

5-Methyl-6-(thiophen-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline

Cat. No.: B11596909
M. Wt: 317.4 g/mol
InChI Key: AHIUDHPBRRINPQ-UHFFFAOYSA-N
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Description

5-METHYL-6-(2-THIENYL)-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives typically involves the condensation of anthranilic acid derivatives with various aldehydes or ketones. For 5-METHYL-6-(2-THIENYL)-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE, a common synthetic route involves the reaction of 2-aminobenzamide with 2-thiophenecarboxaldehyde under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods

Industrial production of quinazoline derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-METHYL-6-(2-THIENYL)-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

5-METHYL-6-(2-THIENYL)-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-METHYL-6-(2-THIENYL)-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-METHYL-6-(2-THIENYL)-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE is unique due to the presence of the thiophene ring, which can enhance its biological activity and specificity. The methyl group at the 5-position also contributes to its distinct chemical properties and reactivity .

Properties

Molecular Formula

C19H15N3S

Molecular Weight

317.4 g/mol

IUPAC Name

5-methyl-6-thiophen-2-yl-6H-benzimidazolo[1,2-c]quinazoline

InChI

InChI=1S/C19H15N3S/c1-21-15-9-4-2-7-13(15)18-20-14-8-3-5-10-16(14)22(18)19(21)17-11-6-12-23-17/h2-12,19H,1H3

InChI Key

AHIUDHPBRRINPQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC=CS5

Origin of Product

United States

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